

# A Technical Guide to the Physicochemical Characteristics of 2-Amino-6-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Nitropyridin-2-amine

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-Amino-6-nitropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, where nitropyridine derivatives serve as crucial intermediates.

## Core Physicochemical Properties

2-Amino-6-nitropyridine is a mono-substituted pyridine ring with an amino group at the 2-position and a nitro group at the 6-position. These functional groups significantly influence its chemical reactivity and physical properties, making it a versatile building block in synthetic chemistry.

## General and Physical Properties

The fundamental properties of 2-Amino-6-nitropyridine are summarized in the table below. The data is a combination of experimentally determined and predicted values.

Property	Value	Source
IUPAC Name	6-Nitropyridin-2-amine	-
CAS Number	14916-63-3	[1]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	-
Molecular Weight	139.11 g/mol	-
Appearance	Yellow to dark yellow powder	-
Melting Point	160-164 °C	-
Boiling Point	368.0±22.0 °C (Predicted)	-
Density	1.437±0.06 g/cm <sup>3</sup> (Predicted)	-
pKa	0.83±0.10 (Predicted)	-
Solubility	Slightly soluble in water. Soluble in DMSO and chloroform.	[2]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Amino-6-nitropyridine. While specific spectral data for this isomer is not widely published, the expected characteristics can be inferred from closely related isomers such as 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.

Note: The following table presents data for related isomers and should be used as a reference for the expected spectral characteristics of 2-Amino-6-nitropyridine.

Spectroscopy	Isomer	Key Peaks / Signals	Source
<sup>1</sup> H NMR	2-Amino-5-nitropyridine	δ ~6.6 (d, 1H), ~8.2 (dd, 1H), ~8.9 (d, 1H), ~7.5 (br s, 2H, NH <sub>2</sub> )	[3]
<sup>13</sup> C NMR	2-Amino-3-nitropyridine	δ ~118.9, 132.0, 137.9, 153.2, 157.1	[4]
IR Spectroscopy	2-Amino-5-nitropyridine	ν (cm <sup>-1</sup> ): ~3400-3300 (N-H stretch), ~1640 (N-H bend), ~1580 & ~1340 (NO <sub>2</sub> asym/symm stretch)	[5][6]
UV-Vis	2-Amino-5-nitropyridine	λ <sub>max</sub> (nm): ~237, ~350	[7]

## Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 2-Amino-6-nitropyridine.

### Synthesis of 2-Amino-6-nitropyridine

A common route for the synthesis of aminonitropyridines involves the nitration of an aminopyridine or the nucleophilic substitution of a di-substituted pyridine. The protocol described below is based on the ammonolysis of 2-chloro-6-nitropyridine, a derivative of the commercially available 2,6-dichloropyridine.

#### Experimental Protocol: Ammonolysis of 2-Chloro-6-nitropyridine

- **Preparation of Starting Material:** 2-Chloro-6-nitropyridine is synthesized by the nitration of 2-chloropyridine.
- **Reaction Setup:** In a sealed pressure vessel, dissolve 2-chloro-6-nitropyridine in a suitable solvent such as methanol.

- Ammonolysis: Add an excess of aqueous or methanolic ammonia to the solution.
- Heating: Heat the reaction mixture at a controlled temperature (e.g., 35–40 °C) for several hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 2-Amino-6-nitropyridine, often precipitates from the solution.
- Purification: Collect the solid product by filtration. Wash the precipitate with cold water and then a minimal amount of cold methanol to remove impurities.
- Drying: Dry the purified product under vacuum to yield 2-Amino-6-nitropyridine as a solid.

## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Amino-6-nitropyridine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in an NMR tube.
- $^1H$  NMR Analysis: Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons on the pyridine ring and a broad signal for the amino protons.
- $^{13}C$  NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic peaks for the five carbon atoms of the pyridine ring.

### Infrared (IR) Spectroscopy

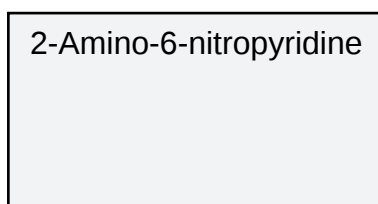
- Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Analysis: Record the IR spectrum over the range of 4000-400  $cm^{-1}$ . Key vibrational bands to identify include the N-H stretching of the amino group, and the asymmetric and symmetric stretches of the nitro group.

### UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol.
- Analysis: Record the absorption spectrum over a range of 200-800 nm to determine the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

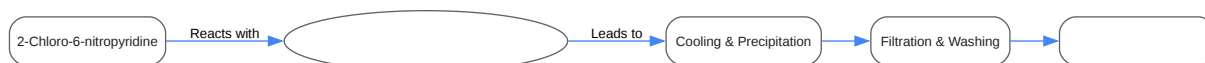
## Visualizations

The following diagrams illustrate the structure, synthesis, and characterization workflow for 2-Amino-6-nitropyridine.



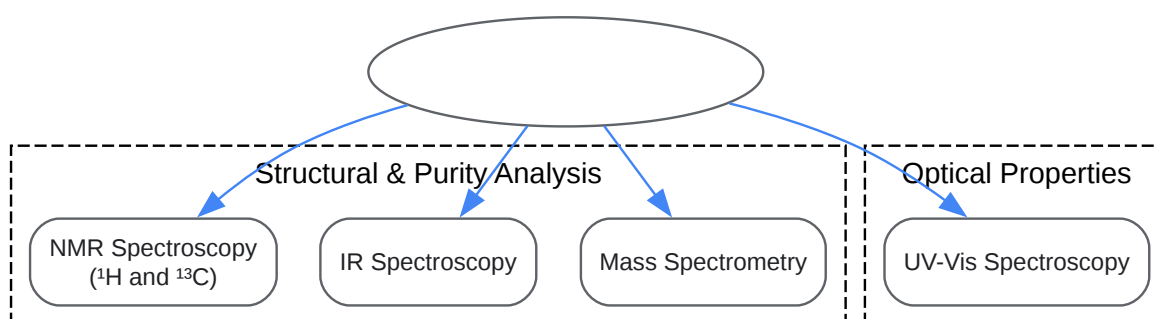
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Caption: Chemical structure of 2-Amino-6-nitropyridine.



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Caption: Synthesis workflow for 2-Amino-6-nitropyridine.



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Caption: Physicochemical characterization workflow.

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